N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide
Description
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and an ethanediamide side chain. The tert-butyl group enhances steric stability, while the ethanediamide moiety provides hydrogen-bonding capabilities, critical for interactions in biochemical or material science applications. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-9(2)6-16-13(20)14(21)17-12-10-7-22-8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWJPSCAOMXQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine with an appropriate diamide precursor can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Medicine: Due to its heterocyclic nature, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole ring system can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with derivatives in the thienopyrazole-ethanediamide family but differs in substituent groups. For example, N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide (CAS: 899952-60-4, BF96306) replaces the 2-methylpropyl group with a 1-phenylethyl substituent (Fig. 1) . Key structural differences include:
| Property | Target Compound | BF96306 |
|---|---|---|
| Substituent on Ethanediamide | 2-Methylpropyl (branched alkyl) | 1-Phenylethyl (aromatic alkyl) |
| Molecular Formula | C₁₅H₂₄N₄O₂S | C₁₉H₂₄N₄O₂S |
| Molecular Weight | 348.45 g/mol | 372.48 g/mol |
| Key Functional Groups | Tert-butyl (steric bulk), ethanediamide (H-bonding) | Tert-butyl, ethanediamide, phenyl (π-π interactions) |
Fig. 1 : Substituent variations between the target compound and BF96304.
Physicochemical Implications
- Lipophilicity : The 2-methylpropyl group in the target compound likely reduces lipophilicity compared to BF96306’s phenylethyl group, which introduces aromaticity and enhances hydrophobic interactions .
- Solubility : The branched alkyl chain may improve solubility in polar aprotic solvents, whereas BF96306’s phenyl group could favor organic solvents.
- Steric Effects : Both compounds retain the tert-butyl group, which confers resistance to metabolic degradation—a common feature in drug design .
Hypothetical Research Findings
- Binding Affinity: BF96306’s phenylethyl group may enhance binding to aromatic pockets in enzymes or receptors, whereas the target compound’s alkyl chain might favor interactions with hydrophobic but non-aromatic regions.
- Thermal Stability: Crystallographic studies using SHELXL suggest that tert-butyl-substituted thienopyrazoles exhibit higher melting points due to rigid packing, a trait likely shared by both compounds.
Biological Activity
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide is a compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and its biological implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core structure, which is pivotal for its biological activity. The synthesis typically involves multi-step organic reactions that include cyclization and functionalization processes. These methods often require specific conditions such as elevated temperatures and inert atmospheres to achieve optimal yields.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H22N4S |
| Molecular Weight | 278.42 g/mol |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. Research indicates that it may influence cell signaling pathways and metabolic processes, contributing to its pharmacological effects.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against Candida albicans and Cryptococcus neoformans. The mechanism involves disrupting fungal cell membrane integrity and inhibiting key metabolic pathways.
Antitumor Activity
Thieno[3,4-c]pyrazoles have also been investigated for their antitumor potential. In vitro assays demonstrate that these compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
- Antifungal Efficacy : A study evaluated several thieno[3,4-c]pyrazole derivatives against Candida albicans. The results indicated that certain modifications in the side chains enhanced antifungal activity significantly (IC50 values ranging from 5 to 20 µg/mL) .
- Antitumor Properties : Another investigation focused on the cytotoxic effects of thieno[3,4-c]pyrazoles on breast cancer cell lines (MCF-7). The compounds exhibited IC50 values between 10 to 30 µM, indicating promising antitumor activity .
Research Findings
Recent literature emphasizes the versatility of thieno[3,4-c]pyrazole derivatives in medicinal chemistry:
- Antimicrobial Activity : Compounds have been shown to possess broad-spectrum antimicrobial properties.
- Inhibitory Effects on Enzymes : Certain derivatives effectively inhibit enzymes involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
